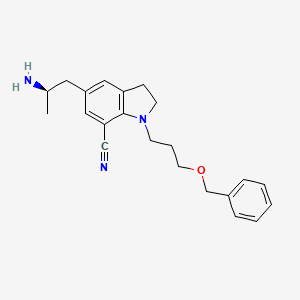

(R)-5-(2-氨基丙基)-1-(3-(苄氧基)丙基)吲哚-7-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

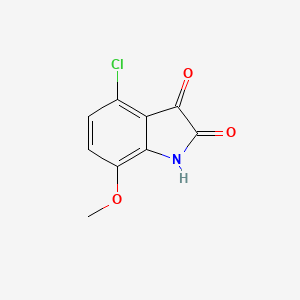

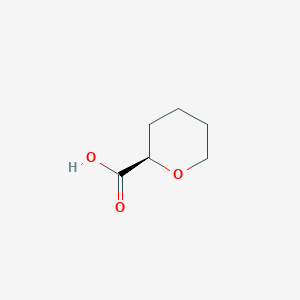

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile (R-5-APPI-7-CN) is a novel compound with a variety of potential applications in the field of scientific research. It is a synthetic compound with a complex structure and has a wide range of properties, such as its ability to act as a potent inhibitor of cyclooxygenase-2 (COX-2) enzymes and its ability to modulate the activity of other enzymes and proteins. R-5-APPI-7-CN has been used in a variety of laboratory experiments, including those involving cancer cell lines, and has demonstrated a variety of biochemical and physiological effects. In

科学研究应用

合成技术

为 AJ-9677(一种有效且选择性的激动剂)的关键中间体(2R)- [3-(2-氨基丙基)-1H-吲哚-7-氧基]-N,N-二乙基乙酰胺,开发了一种可扩展的合成路线。人与大鼠的 β3-肾上腺素能受体。该路线从 7-苄氧基-1H-吲哚开始,包括与吲哚格氏试剂反应、N-保护、氢化和烷基化等步骤,以产生具有高对映体过量的最终产物(Harada et al., 2004)[https://consensus.app/papers/process-development-scaleable-route-harada/c6840c87f09f53528fddb3f6be1c9ed7/?utm_source=chatgpt]

另一种获得 N,N-二乙基-(R)-[3-(2-氨基丙基)-1H-吲哚-7-氧基]乙酰胺的方法,涉及手性库合成、非对映异构体的拆分和结晶诱导动力学拆分 (CIDR) ,探索了不同的合成策略来构建手性胺侧链和功能化芳香族起始材料(Ikunaka et al., 2007)[https://consensus.app/papers/nndiethylr32aminopropyl1hindol7yloxyacetamide-ikunaka/f2fab5d80dc950b1883eb60618eb5d72/?utm_source=chatgpt]

生物学评估

已经合成并评估了衍生自吲哚和腈骨架的化合物,用于各种生物活性。例如,一锅多组分合成产生了新型的 7-取代-5-(1H-吲哚-3-基)四唑并[1,5-a]嘧啶-6-腈,对几种人类癌细胞系具有有效的抗癌活性,突出了这些化合物的治疗潜力(Radwan et al., 2020)[https://consensus.app/papers/onepot-multicomponent-synthesis-cytotoxic-evaluation-radwan/c8496477c3e0527fb1a14fe6113cb4cb/?utm_source=chatgpt]

计算和表面研究

合成了 N-氢螺并-色烯-腈,并测试了其作为酸性介质中低碳钢的缓蚀剂。实验和计算研究表明,这些化合物作为混合型缓蚀剂具有很高的效率,证明了吲哚-腈衍生物在工业应用中的潜力(Quadri et al., 2021)[https://consensus.app/papers/chromenocarbonitriles-corrosion-inhibitors-mild-steel-quadri/f976464f7b845cbabb94483ce82070eb/?utm_source=chatgpt]

作用机制

Target of Action

The compound, also known as 5-[(2R)-2-AMINOPROPYL]-2,3-DIHYDRO-1-[3-(PHENYLMETHOXY)PROPYL]-1H-INDOLE-7-CARBONITRILE, is an intermediate of Silodosin . Silodosin is an α1a-adrenoceptor antagonist , which suggests that the primary target of this compound is likely the α1a-adrenoceptor. The α1a-adrenoceptor plays a crucial role in the contraction of smooth muscle, particularly in the prostate and bladder neck, which is involved in the regulation of urinary flow .

Mode of Action

As an antagonist of the α1a-adrenoceptor, this compound would be expected to bind to these receptors, preventing their activation by endogenous catecholamines such as norepinephrine. This inhibition of receptor activation would result in relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow .

Biochemical Pathways

The action of this compound on the α1a-adrenoceptor would affect the adrenergic signaling pathway. By blocking the activation of the α1a-adrenoceptor, it would inhibit the associated G-protein coupled receptor signaling, leading to decreased intracellular calcium levels and resulting in smooth muscle relaxation .

Pharmacokinetics

Given its role as an intermediate in the synthesis of silodosin, it may share some pharmacokinetic properties with this drug .

Result of Action

The molecular and cellular effects of this compound’s action would be the relaxation of smooth muscle in the prostate and bladder neck. This would result in an improvement in urinary flow, potentially providing relief from symptoms of conditions like benign prostatic hyperplasia .

属性

IUPAC Name |

5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFDLYCEXANTHE-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432615 |

Source

|

| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile | |

CAS RN |

459868-73-6 |

Source

|

| Record name | 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

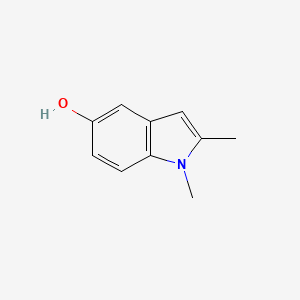

![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)